2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one
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Overview
Description
2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one is an organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science. This compound is characterized by its unique dioxolo ring fused to a xanthene core, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one typically involves a multi-component reaction. One common method is the three-component one-pot synthesis, which includes the reaction of 3,4-methylenedioxyphenol, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as perchloric acid supported on silica (HClO4–SiO2). This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of heterogeneous catalysts like HClO4–SiO2 are likely to be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
- 12-aryl-12H-benzo[i][1,3]dioxolo[4,5-b]xanthene-6,11-diones
Comparison: 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one is unique due to its specific dioxolo ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6720-25-8 |
---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]xanthen-10-one |
InChI |
InChI=1S/C14H8O4/c15-14-8-3-1-2-4-10(8)18-11-6-13-12(5-9(11)14)16-7-17-13/h1-6H,7H2 |
InChI Key |
FOINFNBKTYKBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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